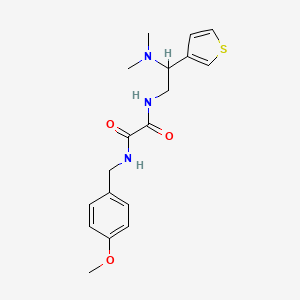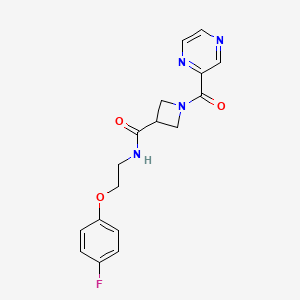
N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as Compound 1, is a novel azetidine-based compound that has shown promising results in various scientific research applications. This compound has been synthesized using a specific method that involves several steps. In
Mécanisme D'action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 is not fully understood, but studies suggest that it works by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. Specifically, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 can induce changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has also been shown to have other biochemical and physiological effects. For example, studies have shown that N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to have anti-angiogenic activity, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 for lab experiments is its potency and selectivity. Studies have shown that N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has a high degree of selectivity for cancer cells, meaning that it can specifically target cancer cells without affecting normal cells. Additionally, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to have a low toxicity profile, making it a potentially safe and effective treatment for cancer.
One of the limitations of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 for lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 and its potential side effects.
Orientations Futures
There are several future directions for research on N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 and to identify potential biomarkers that can predict its efficacy in different cancer types. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 as a potential treatment for cancer.
In conclusion, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, or N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1, is a novel azetidine-based compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of specific enzymes involved in cancer cell growth and proliferation, and it has been shown to have potent anti-tumor activity, as well as other biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 that could lead to its potential use as a safe and effective treatment for cancer.
Méthodes De Synthèse
The synthesis method of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 involves several steps, including the reaction of 4-fluorophenol with ethyl bromide, the reaction of the resulting product with 2-chloropyrazine, and the reaction of the final product with azetidine-3-carboxylic acid. The overall yield of the synthesis method is approximately 30%.
Applications De Recherche Scientifique
N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c18-13-1-3-14(4-2-13)25-8-7-21-16(23)12-10-22(11-12)17(24)15-9-19-5-6-20-15/h1-6,9,12H,7-8,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYUTNLWYJBGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
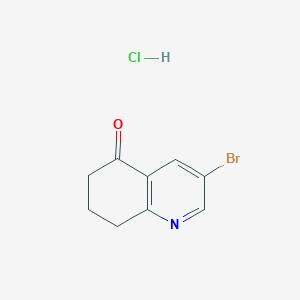
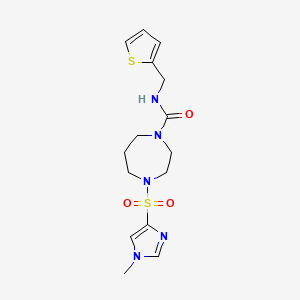
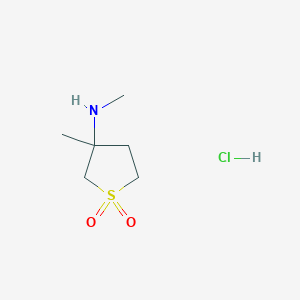

![2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720860.png)
![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2720862.png)
![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid](/img/structure/B2720863.png)
![9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2720864.png)
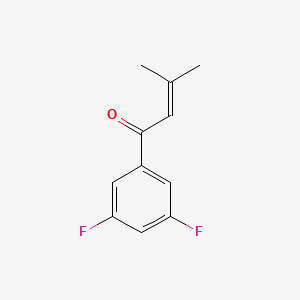
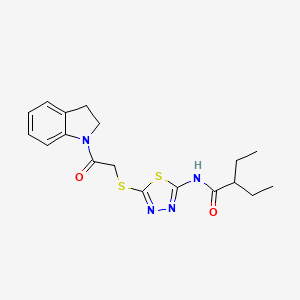
![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)
